C5a Anaphylatoxin (37-53) (human)

Description

Properties

IUPAC Name |

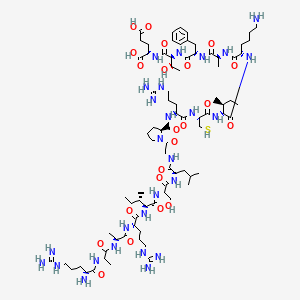

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIYGLYKOKNOQE-SWUANFAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N27O22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1889.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization and Structural Implications of Human C5a Anaphylatoxin 37 53

Amino Acid Sequence Analysis and Primary Structure of C5a (37-53)

The primary structure of the human C5a anaphylatoxin fragment (37-53) consists of a specific 17-amino acid sequence. peptide.comqyaobio.com This sequence is characterized by a notable number of basic and hydrophobic residues, which are crucial for its interaction and function. The linear sequence of this peptide fragment is Arg-Ala-Ala-Arg-Ile-Ser-Leu-Gly-Pro-Arg-Cys-Ile-Lys-Ala-Phe-Thr-Glu. peptide.comelabscience.com

This fragment, also referred to as PL37, is considered an antisense homology box (AHB) peptide, a concept derived from the molecular recognition theory. aai.orgpeptide.com This theory posits that peptides encoded by complementary DNA strands can bind to each other, suggesting that such sequences may represent key interaction sites within or between molecules. aai.org

Table 1: Physicochemical Properties of Human C5a Anaphylatoxin (37-53)

| Property | Value |

| Sequence | Arg-Ala-Ala-Arg-Ile-Ser-Leu-Gly-Pro-Arg-Cys-Ile-Lys-Ala-Phe-Thr-Glu |

| Molecular Formula | C82H140N27O22S |

| Molecular Weight | 1888.26 Da |

| CAS Number | 706808-05-1 |

Data sourced from multiple chemical suppliers and research articles. glpbio.compeptide.comqyaobio.comelabscience.com

Contribution of C5a (37-53) to the Tertiary and Quaternary Structure of Full-Length C5a

The C5a (37-53) fragment is located near a key binding site centered around Arginine 40 (Arg40), which is crucial for the interaction of C5a with its receptor, C5aR1. aai.org The spatial arrangement of this region, influenced by the folding of the entire protein, positions critical residues for receptor engagement. The structure of C5a is comprised of four helices connected by peptide loops. wikipedia.orgqyaobio.com The region from residue 1 to 63 forms a stable core, while the C-terminal region (64-74) is more flexible. nih.gov

Regarding quaternary structure, C5a typically functions as a monomer and does not form multimeric complexes with itself. wikipedia.orgcomplementtech.com Therefore, the contribution of the 37-53 fragment is primarily to the tertiary structure of the individual C5a molecule.

Computational Modeling and Prediction of C5a (37-53) Interacting Surfaces within C5a

Computational modeling and structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy, have been instrumental in elucidating the structure of C5a and its interactions. wikipedia.orgliverpool.ac.uk These studies have confirmed that the core of C5a, including the 37-53 region, is a significant interaction site for its receptor. aai.org

Computational models predict that the surface of the C5a (37-53) region presents a combination of charged and hydrophobic residues available for interaction. acs.org Specifically, the side chains of the arginine residues (Arg37, Arg40) within this fragment are key electrostatic contributors to the binding affinity with the C5a receptor. aai.orgacs.org Molecular docking simulations have been used to investigate the interactions between C5a and its receptors, providing insights into how the 37-53 region participates in the binding interface. mdpi.com

Studies involving peptide fragments and mutagenesis have further underscored the importance of this region. For instance, a synthetic peptide designed to be complementary to the C5a (37-53) sequence was shown to bind strongly to both the fragment and the full-length C5a molecule, effectively neutralizing its activity. aai.org This provides strong evidence that the interacting surface of the 37-53 region is exposed and accessible for binding, playing a direct role in the biological function of C5a.

Mechanistic Dissection of C5a Anaphylatoxin 37 53 Engagement and Functional Modulation

Direct Binding Interactions of Complementary Peptides with C5a Anaphylatoxin (37-53)

Quantitative Analysis of Binding Affinity and Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) has been a key technique for quantitatively analyzing the binding affinity and kinetics of complementary peptides designed to target the C5a (37-53) region. In one study, a peptide designated Pep-A was designed to be complementary to the C5a (37-53) fragment. SPR analysis revealed that Pep-A bound to both the isolated C5a (37-53) peptide (PL37) and the full-length C5a protein with a notably slow dissociation rate, indicating a stable interaction. In contrast, a control peptide, Pep-B, showed no binding. aai.org

Further research has utilized SPR to establish high-affinity interactions between various molecules and C5a. For instance, studies have determined the binding affinity of monoclonal antibodies and other proteins to C5a, with dissociation constants (KD) in the nanomolar and even picomolar range, highlighting the strength of these interactions. nih.govnih.gov While not directly focused on C5a (37-53), these studies underscore the utility of SPR in quantifying the binding kinetics of C5a inhibitors.

The binding affinity of peptides derived from the N-terminus of the C5a receptor 1 (C5aR1) to C5a has also been estimated using circular dichroism (CD) and fluorescence titration, yielding dissociation constants in the range of 105–193 nM. acs.org These quantitative binding analyses are crucial for the rational design and optimization of peptides that can effectively neutralize C5a activity by targeting the essential (37-53) region.

Interactive Data Table: Binding Affinity of Various Molecules to C5a

| Interacting Molecule | Target | Technique | Dissociation Constant (Kd) | Reference |

| Pep-A | C5a (37-53) / PL37 & C5a | SPR | Slow dissociation | aai.org |

| SR3 (C5aR1 NT-peptide) | C5a | CD & Fluorescence | ~126–193 nM | acs.org |

| SR5 (C5aR1 NT-peptide) | C5a | CD & Fluorescence | ~105–123 nM | acs.org |

| ScpA | rhC5a | SPR & ITC | 34 nM (SPR), 30.8 nM (ITC) | nih.gov |

Principles of Molecular Recognition Theory and Hydropathic Complementarity in Peptide Design

The design of peptides that bind to and inactivate C5a, particularly by targeting the (37-53) region, is often guided by the principles of molecular recognition theory and hydropathic complementarity. aai.orgmdpi.com Molecular recognition theory posits that peptides encoded by complementary (antisense) strands of DNA can bind to each other with specificity. aai.org This concept has been applied to design peptides that target specific regions of proteins.

Hydropathic complementarity is a key aspect of this, suggesting that the pattern of hydrophobicity and hydrophilicity in one peptide can be mirrored by a complementary peptide, leading to favorable interactions. mdpi.com For example, a peptide named Pep-A was designed using a computer program called MIMETIC to be complementary to the C5a (37-53) region, which is an antisense homology box (AHB). aai.org The successful binding of Pep-A to this region supports the validity of using these principles in peptide design. aai.org

The overarching goal is to create synthetic receptors, such as small peptides, that can selectively recognize and bind to specific biomolecules like C5a under physiological conditions. mdpi.com By taking inspiration from natural receptor-ligand interactions, researchers aim to develop peptides with high affinity and selectivity for their targets. mdpi.com

Functional Inhibition of C5a Anaphylatoxin by Peptides Targeting the (37-53) Region

Abrogation of Intracellular Calcium Mobilization in Immune Cells

A key functional consequence of C5a binding to its receptors on immune cells is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in cell activation. aai.orgresearchgate.net Peptides designed to target the C5a (37-53) region have demonstrated the ability to effectively block this C5a-induced calcium mobilization.

For instance, the complementary peptide Pep-A was shown to inhibit the C5a-induced intracellular calcium influx in human neutrophils in a concentration-dependent manner. aai.orgresearchgate.net At a concentration of 700 nM, Pep-A almost completely blocked the calcium mobilization triggered by 0.7 nM C5a. aai.orgresearchgate.net Even at a lower concentration of 350 nM, Pep-A achieved 95% inhibition. researchgate.net The inhibitory effect diminished with decreasing concentrations of Pep-A. researchgate.net

Furthermore, acetylation of the N-terminal alanine (B10760859) of Pep-A, creating AcPepA, resulted in an even greater inhibitory capacity on C5a-stimulated calcium influx in neutrophils. nih.gov This demonstrates that chemical modifications can enhance the functional inhibitory properties of these complementary peptides. The ability of these peptides to abrogate calcium signaling underscores their potential as functional antagonists of C5a.

Interactive Data Table: Inhibition of C5a-induced Calcium Mobilization by Pep-A

| Pep-A Concentration | C5a Concentration | Cell Type | % Inhibition | Reference |

| 700 nM | 0.7 nM | Human Neutrophils | Almost Complete | aai.orgresearchgate.net |

| 350 nM | 0.7 nM | Human Neutrophils | 95% | researchgate.net |

| 70 nM | 0.7 nM | Human Neutrophils | Partial | researchgate.net |

| 7 nM | 0.7 nM | Human Neutrophils | Partial | researchgate.net |

| 0.7 nM | 0.7 nM | Human Neutrophils | Not Detected | researchgate.net |

Modulation of C5aR1 and C5aR2 Receptor Activation States

C5a exerts its effects through two G protein-coupled receptors, C5aR1 (CD88) and C5aR2 (C5L2). nih.govaai.orgnih.gov While C5aR1 is a classical G protein-coupled receptor that mediates the primary pro-inflammatory signals of C5a, the role of C5aR2 is more complex, with both pro- and anti-inflammatory functions reported. nih.govnih.govscientificarchives.com Peptides targeting the C5a (37-53) region can modulate the activation states of these receptors by directly binding to C5a and preventing its interaction with them.

The interaction of C5a with its receptors is described by a "two-site" binding model. acs.orgnih.gov An initial low-affinity interaction occurs between the core of C5a and the N-terminus of the receptor ("Site 1"), followed by a high-affinity interaction of the C-terminus of C5a with the extracellular loops and transmembrane domains of the receptor ("Site 2"), which triggers receptor activation. acs.orgnih.govresearchgate.net By binding to the C5a (37-53) region, which is part of the C5a core, complementary peptides can interfere with the initial "Site 1" binding, thereby preventing the subsequent steps required for receptor activation.

Downstream Effects on Canonical and Non-Canonical Signaling Pathways (e.g., MAPK, PI3K/Akt, β-arrestin cascades)

The activation of C5aR1 and C5aR2 by C5a initiates a cascade of intracellular signaling events, including the activation of canonical G protein-dependent pathways and non-canonical β-arrestin-mediated pathways. nih.govpnas.org These pathways involve key signaling molecules such as mitogen-activated protein kinases (MAPKs), phosphoinositide 3-kinase (PI3K)/Akt, and β-arrestins. aai.orgpnas.orgfrontiersin.org Peptides that inhibit C5a binding to its receptors can consequently modulate these downstream signaling cascades.

MAPK and PI3K/Akt Pathways:

C5aR1 activation typically leads to the activation of the MAPK family members (e.g., ERK1/2) and the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and inflammatory responses. aai.orgpnas.orgmdpi.commdpi.com For instance, C5a can stimulate ERK phosphorylation. aai.org Inhibitors targeting the C5a-C5aR1 axis would be expected to suppress the activation of these pathways. The PI3K/Akt pathway, in particular, is a central regulator of cell growth and survival. cellsignal.comnih.govresearchgate.net Wortmannin, a PI3K inhibitor, has been shown to block C5a-induced cell adhesion, highlighting the role of this pathway in C5a-mediated functions. aai.org

β-arrestin Cascades:

β-arrestins are scaffolding proteins that play a dual role in GPCR signaling. nih.govfrontiersin.org They are involved in receptor desensitization and internalization, but also act as signal transducers, initiating G protein-independent signaling cascades. nih.govfrontiersin.orgmdpi.com C5a binding to C5aR1 can recruit β-arrestins, which can in turn modulate ERK activation. nih.gov The C5aR2 receptor also signals through β-arrestin, and its activation can lead to the inhibition of C5aR1-mediated ERK1/2 activation. aai.orgnih.gov By preventing C5a from binding to its receptors, peptides targeting the (37-53) region can indirectly influence the intricate signaling networks orchestrated by β-arrestins, thereby altering the cellular inflammatory response.

Structure-Activity Relationships of Modified Complementary Peptides and Analogs Targeting C5a (37-53)

The fragment of human C5a anaphylatoxin spanning amino acids 37-53 is a critical region for its biological function. aai.orgglpbio.com This peptide, also known as PL37, has been identified as an antisense homology box (AHB) peptide and is considered a key site for the interaction of C5a with its receptor, C5aR. aai.orgiiarjournals.org Consequently, this region has become a prime target for the design of inhibitory molecules. The development of complementary peptides and their analogs has been a strategic approach to directly bind to and inactivate C5a, thereby modulating its potent inflammatory effects. aai.orgjustia.com

Detailed research into the structure-activity relationships of these molecules has led to the generation of peptides with specific binding and functional properties. Computer-aided molecular modeling has been instrumental in the design of these complementary peptides. aai.orgiiarjournals.org By analyzing the physicochemical parameters of the target sequence, PL37, researchers have been able to generate and screen numerous potential inhibitory peptides. iiarjournals.org

One of the most extensively studied complementary peptides is Pep-A. aai.org It was designed to specifically target the PL37 region of C5a. aai.orgiiarjournals.org Surface plasmon resonance analysis has demonstrated that Pep-A binds with high affinity to both PL37 and the entire C5a molecule, exhibiting a very slow dissociation rate. aai.orgnih.gov This strong and stable interaction is crucial for its inhibitory function. Functionally, Pep-A has been shown to effectively inactivate C5a at nanomolar concentrations. aai.orgnih.gov It inhibits the C5a-induced intracellular calcium influx in neutrophils, a key signaling event in the inflammatory cascade. aai.orgnih.gov In contrast, another designed peptide, Pep-B, which was created using the same computational methods, failed to show any binding to PL37 or C5a, highlighting the subtle yet critical structural determinants for effective molecular recognition. aai.orgnih.gov

Further modifications to Pep-A have been explored to enhance its inhibitory capacity. The acetylation of the N-terminal alanine of Pep-A, resulting in AcPepA, has been shown to significantly increase its potency. researchgate.net AcPepA demonstrates a greater ability to inhibit C5a-stimulated calcium influx in neutrophils compared to its unmodified counterpart. researchgate.net This enhanced activity suggests that the N-terminal modification either improves the binding affinity for C5a or alters the conformational stability of the peptide, leading to a more effective blockade of the C5a active site. The success of AcPepA in various preclinical models underscores the value of targeted chemical modifications in optimizing the therapeutic potential of these complementary peptides. iiarjournals.orgresearchgate.net

The following tables provide a summary of the key peptides targeting the C5a (37-53) region and their observed activities.

Table 1: Peptides Targeting C5a Anaphylatoxin (37-53)

| Peptide Name | Sequence | Target | Key Findings |

|---|---|---|---|

| C5a Anaphylatoxin (37-53) (human) / PL37 | RAARISLGPRCIKAFTE | C5a Receptor (C5aR) | Essential region for C5a function; identified as an antisense homology box. aai.orgglpbio.com |

| Pep-A | ASGAPAPGPAGPLRPMF | C5a (37-53) | Binds to PL37 and C5a with high affinity and slow dissociation; inactivates C5a and inhibits intracellular Ca2+ influx in neutrophils. aai.orgnih.gov |

| Pep-B | ASTAPARAGLPRLPKFF | C5a (37-53) | Failed to bind to PL37 or C5a. aai.orgnih.gov |

| AcPepA | Acetyl-ASGAPAPGPAGPLRPMF | C5a (37-53) | Increased inhibitory capacity compared to Pep-A in blocking C5a-induced neutrophil stimulation. researchgate.net |

Cellular and Immunological Ramifications of C5a Anaphylatoxin 37 53 Modulation

Impact on Innate Immune Cell Functions Mediated by C5a (37-53) Targeting

The innate immune system, the body's first line of defense, is heavily influenced by the actions of C5a. By modulating the interaction of C5a (37-53) with its receptors on innate immune cells, it is possible to significantly alter their function and, consequently, the inflammatory landscape.

Neutrophil Chemotaxis and Functional Responsiveness

C5a is a powerful chemoattractant for neutrophils, guiding them to sites of inflammation and infection. wikipedia.orgnih.gov This directional migration is a critical step in the innate immune response. The interaction of C5a with its primary receptor on neutrophils, C5aR1 (CD88), triggers a cascade of intracellular events leading to changes in cell shape and motility. nih.govfrontiersin.org Exposure to C5a induces a rapid, C5aR1-dependent alteration in neutrophil morphology, characterized by increased cell size and deformability, which facilitates their movement through tissues. nih.gov This process involves actin polymerization and is crucial for the transformation of neutrophils into a migratory state. nih.gov

Table 1: Effects of C5a on Neutrophil Functions

| Function | Effect of C5a | Key Mediators |

| Chemotaxis | Potent induction of directed migration. wikipedia.orgnih.gov | C5aR1. nih.gov |

| Morphological Changes | Increased cell size and deformability. nih.gov | Actin polymerization. nih.gov |

| Effector Functions | Enhanced release of ROS and proteolytic enzymes. researchgate.netjci.org | C5aR1. nih.gov |

| Receptor Expression | Modulation of other surface receptors. researchgate.net | - |

| Dysfunction (High C5a) | Impaired chemotaxis and phagocytosis. mdpi.com | Downregulation of C5aR1. mdpi.com |

Macrophage Activation, Phagocytosis, and Cytokine/Chemokine Secretion

Macrophages, key phagocytic cells of the innate immune system, are also significantly influenced by C5a. C5a can act as a potent activator of macrophages, leading to enhanced phagocytic activity and the production of a wide array of inflammatory mediators. wikipedia.orgfrontiersin.org Upon stimulation with C5a, macrophages increase their capacity to engulf and destroy pathogens and cellular debris. nih.gov

A critical function of C5a-activated macrophages is the secretion of cytokines and chemokines. nih.govfrontiersin.orgnih.gov C5a can synergize with other stimuli, such as bacterial lipopolysaccharide (LPS) or immune complexes, to amplify the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govfrontiersin.org It also induces the secretion of various chemokines, which are crucial for recruiting other immune cells to the site of inflammation. nih.gov This C5a-mediated cytokine and chemokine storm plays a vital role in orchestrating the inflammatory response. However, the effect of C5a on macrophage cytokine production can be complex and concentration-dependent, with low concentrations sometimes showing suppressive effects while high concentrations lead to significant enhancement. nih.govpnas.org

Table 2: C5a-Mediated Effects on Macrophage Functions

| Function | Effect of C5a | Key Outcomes |

| Activation | Potentiation of macrophage activity. frontiersin.org | Enhanced inflammatory response. frontiersin.org |

| Phagocytosis | Increased engulfment of pathogens and debris. nih.gov | Improved clearance of foreign material. |

| Cytokine Secretion | Induction and amplification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govfrontiersin.orgmdpi.com | Orchestration of the inflammatory cascade. nih.gov |

| Chemokine Secretion | Stimulation of chemokine production. nih.gov | Recruitment of other immune cells. nih.gov |

Mast Cell Chemotactic Responses and Degranulation

Mast cells, strategically located at the interface between the body and the external environment, are critical players in allergic reactions and inflammatory responses. C5a is a potent chemoattractant for human mast cells, drawing them to sites of inflammation. nih.govashpublications.org This migration is a crucial aspect of their involvement in various pathological processes. ashpublications.org The chemotactic response of mast cells to C5a is dose-dependent and can be inhibited by specific antibodies, highlighting the specificity of this interaction. nih.gov

In addition to chemotaxis, C5a can trigger the degranulation of mast cells, leading to the release of a plethora of pre-formed inflammatory mediators, including histamine (B1213489). wikipedia.org This degranulation process contributes to the characteristic features of acute inflammation, such as vasodilation and increased vascular permeability. wikipedia.org However, the ability of C5a to induce degranulation can vary between different mast cell populations. aai.org Some studies suggest that C5a can stimulate the production of cytokines and chemokines from mast cells without necessarily causing degranulation. aai.orgaai.org

Eosinophil Activation and Receptor Expression

Eosinophils are granulocytes that play a significant role in allergic diseases and defense against parasitic infections. C5a is a known activator of eosinophils, inducing a range of effector functions. nih.gov It acts as a chemoattractant for eosinophils, guiding their migration to inflammatory sites. nih.govsemanticscholar.org

Upon activation by C5a, eosinophils can release reactive oxygen species and various granule proteins, such as eosinophil peroxidase. nih.govnih.gov This release of cytotoxic molecules contributes to tissue damage in allergic inflammation. The C5a receptor (CD88) is expressed on the surface of human eosinophils, and antibodies against this receptor can inhibit C5a-induced effector functions. nih.gov This indicates that a single type of C5a receptor mediates these responses in eosinophils. nih.gov

Influence on Adaptive Immune Responses Through C5a (37-53) Interaction

While C5a is primarily known for its role in innate immunity, it also exerts a significant influence on the adaptive immune system, largely through its effects on antigen-presenting cells (APCs).

Dendritic Cell Function and Antigen Presentation

Dendritic cells (DCs) are the most potent antigen-presenting cells, playing a crucial role in initiating and shaping adaptive immune responses. C5a has been shown to modulate the function of DCs, thereby influencing T cell activation and differentiation. nih.gov The effects of C5a on DCs can be complex, with both pro- and anti-inflammatory roles described in the literature. nih.gov

C5a can influence the maturation of DCs, their ability to migrate to lymph nodes, and their capacity to present antigens to T cells. nih.gov Some studies suggest that C5a can enhance the ability of DCs to stimulate T cell proliferation and cytokine production. mdpi.com The expression of C5a receptors, C5aR1 and C5aR2, on different DC subsets may account for the diverse and sometimes opposing effects of C5a on their function. nih.gov By influencing DC function, C5a can indirectly shape the nature of the subsequent T cell response, promoting either inflammatory or regulatory T cell phenotypes. frontiersin.org

T Lymphocyte Differentiation and Activity

The interaction of C5a with its receptors, C5aR1 (CD88) and C5aR2 (C5L2), on T lymphocytes and antigen-presenting cells (APCs) plays a crucial role in shaping T cell responses. nih.govfrontiersin.org Signaling through these receptors can directly and indirectly influence T cell differentiation into various subsets, including T helper 1 (Th1), Th2, Th17, and regulatory T cells (Tregs), though the specific outcomes can vary depending on the context. nih.gov

Locally produced C5a can act as a costimulatory signal for naive CD4+ T cells, enhancing their proliferation and reducing apoptosis. nih.govfrontiersin.org Intracellular cleavage of C5 to C5a within T cells and its subsequent interaction with intracellular C5aR1 can trigger the NLRP3 inflammasome, promoting Th1 differentiation. frontiersin.orgfrontiersin.org In contrast, the absence of C3a and C5a receptor signaling in CD4+ T cells can lead to the induction of Foxp3+ regulatory T cells (iTregs), which have a suppressive function. nih.gov

Furthermore, C5a signaling can influence the cytokine milieu, which in turn directs T cell polarization. For instance, it has been shown to increase the production of immunosuppressive cytokines like IL-10 while reducing levels of IL-12 and interferon-gamma (IFN-γ), which are critical for Th1 differentiation. nih.gov In the context of cancer, C5a can promote the exhaustion of CD8+ T cells, thereby limiting anti-tumor immunity. amegroups.org Conversely, blockade of the C5a receptor has been shown to reverse the depleted state of CD8+ T cells and enhance their cytotoxic properties. amegroups.orgnih.gov

Attenuation of Pathophysiological Inflammation in Preclinical Models via C5a (37-53) Targeting

Targeting the C5a/C5aR axis has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases.

Mitigation of Systemic Inflammatory Responses

In preclinical models of sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response, blockade of C5a has shown remarkable efficacy. nih.gov Neutralizing antibodies against C5a or blockade of its receptor, C5aR, significantly reduces the "cytokine storm," multiorgan failure, and improves survival in animal models of sepsis induced by cecal ligation and puncture (CLP) or infusion of live E. coli. nih.govnih.govfrontiersin.orgtandfonline.comfrontiersin.org This intervention has been shown to prevent the development of septic cardiomyopathy and reduce apoptosis of adrenal medullary cells. nih.govnih.gov For instance, in a baboon model of E. coli sepsis, a C5 cleavage inhibitor was associated with improved survival and reduced inflammation and coagulopathy. tandfonline.com

| Preclinical Model | Intervention | Observed Effects on Systemic Inflammation |

| Rat Cecal Ligation and Puncture (CLP) Sepsis | Anti-C5a antibody | Prevented reduction in left ventricular pressure; reversed impaired cardiomyocyte function. nih.gov |

| Primate (E. coli infusion) Sepsis | Anti-C5a antibody | Reduced metabolic parameters of sepsis; diminished evidence of adult respiratory distress syndrome. nih.gov |

| Mouse CLP Sepsis | C5a receptor (C5aR) knockout or blockade | Reduced multiorgan failure; improved survival. nih.gov |

| Baboon (E. coli infusion) Sepsis | C5 cleavage inhibitor (RA101295) | Improved survival; reduced inflammation and coagulopathy; improved organ function. tandfonline.com |

Reduction of Localized Inflammatory Processes

Targeting C5a has also proven effective in mitigating localized inflammation in various preclinical models. In models of rheumatoid arthritis (RA) and psoriatic arthritis, elevated levels of C5a are found in the synovial fluid, and blockade of C5a or its receptor C5aR attenuates disease severity. plos.orgaai.orgfuturehealthjournal.com C5aR deficiency protects against arthritis in several mouse models, and anti-C5a or C5aR blockade is effective in collagen-induced arthritis (CIA) and antigen-induced arthritis models. plos.orgfuturehealthjournal.com This is attributed to the role of C5a in recruiting inflammatory cells, particularly neutrophils and macrophages, into the joint space. plos.orgaai.org

In a mouse model of squamous cell carcinoma, therapeutic inhibition of C5aR1 improved the efficacy of chemotherapy by increasing the presence and cytotoxic function of CD8+ T cells within the tumor. nih.gov Furthermore, in models of inflammatory pain, local administration of a C5a receptor antagonist inhibited hypernociception induced by various inflammatory stimuli. nih.gov

| Preclinical Model | Intervention | Observed Effects on Localized Inflammation |

| Collagen-Induced Arthritis (CIA) in mice | C5aR deficiency or anti-C5a/C5aR blockade | Reduced disease severity. plos.orgfuturehealthjournal.com |

| K/BxN Serum Transfer Arthritis in mice | C5aR deficiency | Protected against arthritis development. plos.org |

| Squamous Cell Carcinoma in mice | C5aR1 antagonist (PMX-53) | Improved chemotherapy efficacy; increased cytotoxic CD8+ T cell infiltration. nih.gov |

| Inflammatory Pain in rats | C5a receptor antagonist (PMX53) | Inhibited zymosan-, carrageenan-, and LPS-induced hypernociception. nih.gov |

| Postsurgical Pain in mice | C5aR knockout | Reduced heat hyperalgesia and mechanical allodynia. nih.gov |

Effects on Endothelial Cell Activation and Vascular Permeability

C5a plays a significant role in activating endothelial cells and increasing vascular permeability, key events in the inflammatory process. ahajournals.orgfrontiersin.org C5a can induce the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on endothelial cells, facilitating the adhesion and extravasation of leukocytes. nih.govnih.gov In the context of cancer immunotherapy, local C5a generation within the tumor microenvironment can disrupt the endothelial barrier, enabling T cell infiltration and tumor control. nih.gov

Mechanistically, C5a binding to its receptor on endothelial cells can trigger the release of von Willebrand factor (vWF) and P-selectin from Weibel-Palade bodies, promoting platelet adhesion and aggregation. ashpublications.org Studies have shown that C5a can increase vascular permeability in various pathological conditions, including allograft rejection and asthma. nih.gov In preclinical models, neutralization of C5a has been shown to ameliorate the breakdown of the blood-brain barrier in sepsis. frontiersin.org

| Cell Type/Model | C5a-Mediated Effect | Consequence |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulation of E-selectin, ICAM-1, VCAM-1 | Increased leukocyte adhesion. nih.gov |

| Tumor Endothelium | Upregulation of adhesion molecules | Enhanced T cell homing and tumor infiltration. nih.gov |

| Microvascular Endothelial Cells | Exocytosis of von Willebrand factor (vWF) and P-selectin | Increased platelet adhesion and aggregation. ashpublications.org |

| Mouse Brain Endothelial Cells in Sepsis | Increased caspase 3 activity and apoptosis | Breakdown of the blood-brain barrier. frontiersin.org |

Role in Complement Feedback Loops and Regulatory Mechanisms

The C5a anaphylatoxin is not only a product of complement activation but also a key regulator of the system through various feedback loops. The generation of C5a from C5 by C5 convertases is a central step in the terminal complement pathway. mdpi.com The initial deposition of C3b can initiate a positive feedback amplification loop, leading to more C3 and C5 convertase formation and subsequent C5a generation. frontiersin.org

C5a itself can influence the expression of complement components and their regulators. For instance, exposure of tenocytes to C5a led to a time and concentration-dependent response in their expression of complement and pro-inflammatory factors, suggesting a self-regulatory mechanism. mdpi.com C5a can also engage in "crosstalk" with other signaling pathways, such as the coagulation system, by enhancing tissue factor expression on neutrophils. nih.gov

Furthermore, a synthetic peptide complementary to the 37-53 region of C5a, known as AcPepA, has been shown to directly bind to and inhibit C5a activity. aai.orgresearchgate.net This demonstrates a targeted approach to modulating C5a's function and its downstream effects. This inhibitory peptide has been effective in preclinical models of endotoxin (B1171834) shock, highlighting its potential to control the inflammatory cascade driven by C5a. researchgate.netresearchgate.net

Advanced Research Methodologies and Experimental Models for C5a Anaphylatoxin 37 53 Studies

Design and Synthesis of Complementary Peptides to C5a (37-53)

A key strategy to investigate and modulate the function of C5a (37-53) involves the design and synthesis of complementary peptides. researchgate.netjustia.com This approach is rooted in the molecular recognition theory, which posits that peptides encoded by complementary DNA strands can bind to each other. justia.com

Computer programs like MIMETIC are utilized to design these complementary peptides by evaluating various physicochemical parameters to predict binding affinity. aai.orgjustia.com This has led to the generation of peptides such as Pep-A (ASGAPAPGPAGPLRPMF), which was specifically designed to target the C5a (37-53) region, also known as PL37. researchgate.netaai.orgjustia.com

The synthesis of these peptides is typically achieved through standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. acs.org Further chemical modifications, such as N-terminal acetylation, have been explored to enhance the stability and inhibitory potential of these complementary peptides. For instance, the acetylated form of Pep-A, termed AcPepA, demonstrated increased inhibitory effects on C5a-mediated activities. researchgate.net

Binding interactions between the designed peptides and C5a or its fragments are quantitatively assessed using techniques like surface plasmon resonance (SPR), which provides data on association and dissociation kinetics. researchgate.netjustia.com

| Peptide Name | Sequence | Target | Design Rationale |

| PL37 | RAARISLGPRCIKAFTE | - | C5a Anaphylatoxin fragment (aa 37-53), an Antisense Homology Box (AHB) peptide. researchgate.netaai.orgjustia.com |

| Pep-A | ASGAPAPGPAGPLRPMF | PL37 (C5a 37-53) | Designed as a complementary peptide to PL37 using computer modeling to inhibit C5a function. researchgate.netaai.orgjustia.com |

| AcPepA | Acetyl-ASGAPAPGPAGPLRPMF | PL37 (C5a 37-53) | Acetylated form of Pep-A created to improve stability and inhibitory capacity. researchgate.net |

| Pep-B | ASTAPARAGLPRLPKFF | PL37 (C5a 37-53) | A second computer-designed complementary peptide to PL37. researchgate.netjustia.com |

In Vitro Cellular Assays for Functional Characterization

A variety of in vitro cellular assays are essential to elucidate the functional consequences of C5a (37-53) activity and the efficacy of its inhibitors.

These assays are fundamental for measuring the immediate cellular responses to C5a stimulation.

Calcium Mobilization Assays: C5a binding to its receptor, C5aR1 (CD88), a G protein-coupled receptor, triggers a rapid increase in intracellular calcium ([Ca2+]i). aai.orgaai.orgaacrjournals.org This is a hallmark of C5aR1 activation and can be monitored in real-time using fluorescent calcium indicators like Fluo-4. aacrjournals.org The change in fluorescence intensity, measured by a fluorometer or flow cytometer, directly correlates with the extent of receptor activation. aacrjournals.orgnih.gov These assays are crucial for screening the inhibitory effects of complementary peptides like Pep-A, which has been shown to block C5a-induced calcium influx in neutrophils. researchgate.netaai.orgjustia.com

Enzyme Release Assays: Spectrophotometry is used to measure the release of cellular enzymes, such as myeloperoxidase from neutrophils, upon stimulation with C5a. nih.gov The enzymatic activity in the cell supernatant is quantified by measuring the change in absorbance of a substrate, providing a measure of degranulation and cellular activation. nih.gov

ROS Production Assays: The production of reactive oxygen species (ROS) by inflammatory cells like neutrophils is another key response to C5a. This can be quantified using probes that become fluorescent upon oxidation, allowing for measurement via spectrophotometry or fluorescence microscopy. C5a-generated microvesicles have been shown to induce ROS production in neutrophils. frontiersin.org

Flow cytometry is a powerful tool for analyzing individual cells within a heterogeneous population.

Receptor Expression: This technique is used to quantify the expression of C5a receptors (C5aR1 and C5aR2) on the surface of different cell types, such as neutrophils, monocytes, and mast cells. aai.orgnih.govfrontiersin.orgaai.org By using fluorescently labeled antibodies specific to the receptors, researchers can determine the percentage of receptor-positive cells and the density of receptors per cell (measured as mean fluorescence intensity, MFI). aai.orgaai.org Studies have used flow cytometry to show that C5a can induce the internalization of its receptors, a process that can be measured by a decrease in surface fluorescence. frontiersin.orgaai.org

Cell Subset Analysis: In complex cell mixtures like peripheral blood mononuclear cells, flow cytometry allows for the identification and characterization of specific immune cell subsets (e.g., monocytes, dendritic cells, T-cell subtypes) based on their unique surface markers. aai.orgaacrjournals.org This enables researchers to determine which cell populations are responsive to C5a (37-53) and to analyze the expression of activation markers on these specific subsets.

To understand the downstream effects of C5a (37-53) signaling, it is crucial to measure changes in gene and protein expression.

Quantitative Real-Time PCR (qPCR): This method is used to quantify the messenger RNA (mRNA) levels of specific genes. Following cell stimulation with C5a, RNA is extracted, converted to complementary DNA (cDNA), and then amplified using gene-specific primers. qPCR can reveal the upregulation or downregulation of genes encoding for cytokines (e.g., TNF-α, IL-6), chemokines (e.g., CXCL10), and complement regulatory proteins. nih.govnih.govsemanticscholar.orgmdpi.com For example, studies have shown that C5a can suppress the gene expression of its own receptor, C5aR1, in chondrocytes and tenocytes as a potential negative feedback mechanism. nih.govsemanticscholar.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify the concentration of secreted proteins, such as cytokines and chemokines, in cell culture supernatants. mdpi.com This technique is essential for confirming that the changes observed at the gene expression level translate into altered protein production and secretion. For instance, ELISAs have demonstrated that C5a stimulation leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages and other immune cells. frontiersin.orgmdpi.com

Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. It can be used to analyze the expression levels of signaling proteins, receptors, and other intracellular molecules affected by C5a stimulation. For example, Western blotting has been employed to confirm the presence of C5a on shed microvesicles and to analyze the activation of signaling components like p47phox. frontiersin.org

| Methodology | Application in C5a (37-53) Research | Key Findings |

| qPCR | Measures changes in gene expression (mRNA levels) in response to C5a. | C5a stimulation can alter the expression of genes for cytokines, chemokines, and complement receptors. nih.govnih.govsemanticscholar.orgmdpi.com |

| ELISA | Quantifies secreted proteins (e.g., cytokines) in cell culture supernatant. | Confirms that C5a induces the release of pro-inflammatory mediators like TNF-α and IL-6. frontiersin.orgmdpi.com |

| Flow Cytometry | Analyzes cell surface receptor expression and identifies immune cell subsets. | Determines C5aR1/C5aR2 expression on various cells and measures receptor internalization upon C5a binding. aai.orgfrontiersin.orgaai.org |

| Calcium Imaging | Measures intracellular calcium influx upon receptor activation. | Demonstrates that C5a binding to C5aR1 causes a rapid increase in intracellular calcium, a key signaling event. researchgate.netaacrjournals.orgnih.gov |

In Vivo Preclinical Animal Models of Complement-Mediated Conditions

To assess the physiological relevance of in vitro findings, preclinical animal models are indispensable. These models help to understand the role of C5a (37-53) in complex inflammatory processes and to evaluate the therapeutic potential of its inhibitors.

Rodent models are widely used due to their well-characterized genetics and the availability of research tools.

Rat Lethal Shock Model: This model is used to study the systemic and often fatal inflammatory response seen in conditions like sepsis. In one iteration, rats are sensitized with lipopolysaccharide (LPS) and then injected with an antibody against a complement regulatory protein (Crry), leading to massive complement activation and the generation of C5a, resulting in rapid lethal shock. researchgate.netaai.org This model has been instrumental in demonstrating the in vivo efficacy of C5a inhibitors, such as Pep-A, which was shown to prevent lethality. researchgate.netaai.orgjustia.com

Local Inflammatory Reactions: To study localized inflammation, models such as the air pouch model or direct intradermal injections are used. For example, local skin inflammation can be induced in rats by injecting an anti-Crry monoclonal antibody, and the suppressive effects of co-injected inhibitors like AcPepA can be observed. researchgate.net Another model involves inducing paw edema in rats or mice by injecting inflammatory agents, which allows for the quantification of swelling as a measure of the inflammatory response. mdpi.com

Infection Models: Animal models of infection, for instance using pathogens like Candida albicans, are crucial for studying the role of C5a in host defense and the associated inflammation. researchgate.net These models have revealed that excessive C5a production during sepsis can impair the bactericidal function of neutrophils, highlighting C5a as a therapeutic target. researchgate.net Furthermore, models of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis have shown that C5a is critical for neutrophil activation and the resulting tissue damage. frontiersin.org The availability of humanized mouse models, which express human C5a receptors, provides a valuable platform for testing the efficacy of therapeutic agents designed for human use. biocytogen.com

Higher Mammalian Models (e.g., non-human primates for systemic studies)

The study of the systemic effects of potent inflammatory mediators like C5a anaphylatoxin necessitates animal models that closely replicate human physiology and immunology. Non-human primates (NHPs) are invaluable in this regard due to their significant genetic homology, and similar physiological and behavioral characteristics to humans. nih.gov Their use in biomedical research allows for mechanistic studies in a species that closely mimics human biology under controlled laboratory conditions. nih.gov

The sophisticated and complex nature of the complement system and its downstream effects requires an appropriate model for investigating systemic inflammatory conditions. NHPs are often the most suitable species for modeling the pharmacokinetics of drugs and biological molecules in humans. uthscsa.edu Their advanced behavioral and cognitive abilities also permit complex, longitudinal studies to assess the long-term consequences of modulating inflammatory pathways. uthscsa.edu In the context of C5a, which is implicated in a wide array of inflammatory diseases, NHP models offer a crucial platform for preclinical evaluation of therapeutics targeting the C5a-C5aR1 axis. nih.govbirmingham.ac.uk For instance, the rhesus macaque (Macaca mulatta) is a frequently used NHP model in immunology research, providing key insights into immune responses and the evaluation of new interventions. nih.gov

Structural Biology Techniques for C5a and Receptor Complexes

Understanding the precise molecular interactions between C5a and its receptors is fundamental to designing targeted therapeutics. Advanced structural biology techniques have been pivotal in elucidating these mechanisms at an atomic level.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the C5a receptor 1 (C5aR1). Recent studies have successfully determined the structure of the human C5aR1-G protein complex bound to its native agonist, C5a, at resolutions as high as 2.9 to 3.0 Å. nih.govliverpool.ac.ukrcsb.org

These Cryo-EM structures reveal a detailed landscape of the C5a-C5aR1 interaction. pdbj.orgrcsb.org The binding of C5a occurs at a two-site binding pocket, consisting of a polar recognition region on the extracellular side and an amphipathic pocket within the transmembrane domain. nih.govliverpool.ac.uk This binding event induces significant conformational changes in the receptor, including an outward movement of transmembrane helix 6 (TM6) by approximately 8 Å and a shift in TM7 by 6 Å. liverpool.ac.uk These structural rearrangements are critical for the activation of intracellular G protein signaling pathways. nih.govliverpool.ac.uk Furthermore, Cryo-EM studies have identified key residues, such as M265 on TM6, that play a crucial role in mediating the recruitment of β-arrestin, providing insights into biased signaling of the receptor. nih.govliverpool.ac.uk

| PDB ID | Complex | Method | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| 8IN5 | Human C5a-C5aR1-Gi | Cryo-EM | 3.0 | Revealed a two-site binding mechanism and induction of conformational changes in TM6 and TM7 upon ligand binding. liverpool.ac.uk |

| 7Y64 | Human C5a-C5aR1-Gi | Cryo-EM | 2.9 | Provided a high-resolution view of the activated C5aR1-G protein complex bound to the full C5a protein. rcsb.org |

| 7Y65 | C5a peptide-C5aR1-Gi | Cryo-EM | 3.0 | Elucidated the binding of a hexapeptidic agonist, revealing a common recognition motif for diverse orthosteric ligands. pdbj.orgrcsb.org |

| 8HK5 | Human C5a-C5aR1-Gi | Cryo-EM | 3.0 | Showcased a conserved recognition pattern for anaphylatoxins and a unique pocket topology mediating ligand selectivity. rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for studying the structure and conformational dynamics of proteins in solution, providing insights that are complementary to static crystal structures. NMR studies have been instrumental in defining the three-dimensional structure of human C5a. wikipedia.orgnih.gov The solution structure of C5a is characterized as a four-helix bundle stabilized by three disulfide bonds. wikipedia.orgnih.gov

NMR has revealed that while the core of the protein is well-structured, the C-terminal region, which is critical for biological activity, is disordered in solution. nih.gov However, upon binding to its receptor, this C-terminal segment adopts an α-helical conformation spanning residues 69-74. rcsb.org This dynamic nature is crucial for its function. Two-dimensional NMR techniques have been used to define the structure of recombinant human C5a, correlating the tertiary structure with mutational analyses to clarify the functional importance of specific residues. rcsb.org For example, NMR studies helped to understand that Arg62 and Arg74 are oriented adjacently and contribute significantly to receptor binding and agonist activity. rcsb.org NMR has also been used to investigate the conformation of decapeptide agonists of C5a, identifying key turn-like structural motifs in the C-terminal region that are important for agonist activity. nih.gov

| PDB ID | Molecule | Method | Key Findings on Conformational Dynamics |

|---|---|---|---|

| 1KJS | Recombinant Human C5a | NMR | Defined the C-terminal α-helical conformation (residues 69-74) and its connection to the core domain. rcsb.org |

| N/A | Bovine C5a | NMR | Showed a four-helix globular head (residues 5-61) and a C-terminal tail, with an overall fold similar to human C5a. nih.gov |

| N/A | Human C5a | NMR | Revealed that the biologically important C-terminal residues are disordered in solution, unlike in crystal structures of homologous C3a. nih.gov |

X-ray Crystallography of Antibody-C5a Interactions

X-ray crystallography provides high-resolution snapshots of molecular interactions, and it has been successfully applied to understand how neutralizing antibodies recognize and inhibit C5a. This is crucial for the development of antibody-based therapeutics for C5a-mediated diseases.

A key example is the determination of the crystal structure of a human monoclonal antibody, MEDI7814, in complex with human C5a to a resolution of 2.15 Å. nih.gov This study revealed that the antibody binds to a discontinuous epitope on C5a, comprising 22 amino acids. nih.govnih.gov The binding of the antibody sterically hinders the interaction of C5a with both of its receptors, C5aR1 and C5aR2, thereby neutralizing its pro-inflammatory activity. nih.gov The structural data showed that the antibody's epitope entirely overlaps with one of the three regions on C5a known to interact with the C5aR1 receptor. nih.gov This was the first time the epitope for an antibody that blocks both C5a receptors was described, providing a molecular basis for understanding its neutralizing mechanism and for guiding further therapeutic design. nih.govnih.gov

| PDB ID | Complex | Method | Resolution (Å) | Key Interaction Details |

|---|---|---|---|---|

| Not specified in abstract | MEDI7814 (scFv) - Human C5a | X-ray Crystallography | 2.15 | Antibody binds a discontinuous epitope of 22 amino acids, blocking C5a interaction with both C5aR1 and C5aR2. nih.gov |

| Not specified in abstract | Human desArg-C5a | X-ray Crystallography | N/A | Showed a dimeric structure with a three-helix core, differing from the four-helix bundle seen in NMR structures. nih.gov |

| Not specified in abstract | Murine C5a and C5a-desArg | X-ray Crystallography | 1.4 (mC5a) | Both murine proteins form a four-helix bundle, in contrast to the three-helix structure of human C5a-desArg. researchgate.net |

Future Directions and Unaddressed Research Inquiries

Refinement of C5a (37-53) Mimics for Enhanced Specificity and Potency

A primary challenge in harnessing the therapeutic potential of C5a (37-53) lies in the development of synthetic mimics with improved characteristics. The native peptide's broad pro-inflammatory effects necessitate the design of analogs that can selectively target desired pathways while minimizing off-target inflammatory responses. wikipedia.orgnih.gov

Researchers have explored the design of complementary peptides to inactivate C5a. For example, a peptide designated Pep-A was designed to bind to the C5a (37-53) region, effectively inactivating the parent C5a molecule at nanomolar concentrations. aai.org Further modifications, such as the acetylation of the N-terminal alanine (B10760859) of Pep-A to create AcPepA, have demonstrated increased inhibitory capacity against C5a-induced neutrophil stimulation. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. kcl.ac.ukresearchgate.net By systematically altering the amino acid sequence and structure of C5a (37-53) mimics, researchers can identify key residues and conformations responsible for binding to its receptors, C5aR1 and C5aR2. researchgate.netnih.gov For instance, the development of cyclic hexapeptides like PMX53, which act as potent C5aR1 antagonists, showcases the success of such approaches. nih.govresearchgate.net Future work will likely focus on creating even more selective and potent agonists, partial agonists, or antagonists to fine-tune the modulation of the C5a signaling axis for various disease contexts. acs.orgnih.gov

Exploration of Novel Mechanisms of Action for C5a (37-53)-Derived Peptides

The canonical understanding of C5a signaling involves the activation of G protein-coupled receptors, leading to pro-inflammatory responses. nih.govlambris.com However, emerging evidence suggests that C5a and its derivatives may operate through more complex and novel mechanisms.

One area of active investigation is non-canonical signaling pathways. C5a has been shown to modulate β-arrestin recruitment, which can trigger signaling cascades independent of G-protein coupling. vulcanchem.compnas.org This opens up the possibility that peptides derived from C5a (37-53) could be designed to preferentially activate these biased signaling pathways, potentially separating the inflammatory effects from other, more desirable cellular responses.

Furthermore, there is growing evidence of crosstalk between C5a receptors and other immune signaling systems, such as pattern-recognition receptors (PRRs). pnas.org C5a can synergize with or inhibit PRR-mediated cytokine responses in human macrophages, with the outcome being concentration-dependent. pnas.org Peptides derived from the C5a (37-53) region could therefore act as immunomodulators, fine-tuning the innate immune response in a more nuanced manner than previously understood. Future research should aim to dissect these intricate signaling networks to uncover new therapeutic targets and strategies.

Development of Advanced Delivery Systems for Targeted Modulation

The systemic administration of potent biological modulators like C5a (37-53) peptides can lead to widespread and unintended effects. A critical area of future research is therefore the development of advanced delivery systems to ensure these peptides reach their intended site of action.

Targeted delivery strategies are being explored to achieve localized complement inhibition, which would be highly desirable to avoid the increased risk of infections associated with systemic inhibition. frontiersin.org One promising approach involves the use of bispecific antibodies that can bind to a specific tissue or cell-type antigen while simultaneously recruiting endogenous complement regulators. frontiersin.org

Nanoparticle-based delivery systems also hold significant promise for the targeted modulation of C5a activity. researchgate.net For example, a multifunctional nanocomposite has been developed to co-load an anti-C5a aptamer and another therapeutic agent, camouflaged with neutrophil-like membranes for precise targeting. acs.org Future advancements in this field could involve the encapsulation of C5a (37-53) mimics within nanoparticles designed to release their cargo in response to specific environmental cues at the site of disease, such as changes in pH or the presence of certain enzymes.

Systems-Level Understanding of C5a (37-53) Influences in Complex Biological Networks

The biological effects of C5a (37-53) are not limited to a single pathway but are rather part of a complex and interconnected network of molecular interactions. A systems-level understanding of these influences is essential for predicting the full spectrum of a peptide's activity and for identifying potential off-target effects.

Future research should employ high-throughput techniques such as proteomics and transcriptomics to map the "interactome" of C5a (37-53) and its mimics. This would involve identifying all the proteins and genes whose expression or activity is altered following exposure to the peptide in various cell types. For instance, analyzing the changes in the secretome of human macrophages in response to C5a can reveal a broad range of modulated cytokines and other signaling molecules. pnas.org

By integrating this data into computational models of biological networks, researchers can begin to simulate the systemic effects of modulating C5a (37-53) activity. This approach will be invaluable for understanding how these peptides influence complex processes like inflammation, immune cell trafficking, and tissue remodeling in both healthy and diseased states. uq.edu.au

Elucidating the Precise Role of C5a (37-53) in Tissue Homeostasis and Repair Mechanisms

The complement system, and C5a in particular, plays a dual role in tissue injury and repair. While it is a potent driver of inflammation, which is a necessary first step in the healing process, excessive or prolonged complement activation can be detrimental. frontiersin.orgnih.gov Elucidating the precise role of the C5a (37-53) fragment in these processes is a key area for future investigation.

Studies have shown that C5a is involved in the regeneration of various tissues. For example, it is essential for normal liver regeneration after injury and can promote axonal growth in the nervous system. nih.govnih.gov In the context of wound healing, C5a acts as a chemoattractant for neutrophils and macrophages, which are crucial for clearing debris and initiating the repair process. frontiersin.orgnih.govmdpi.com However, in some contexts, blocking the complement activation pathway has been shown to accelerate early healing. frontiersin.org

The C5a (37-53) peptide, being a key functional region of C5a, is likely to be intimately involved in these processes. glpbio.com Future research should focus on dissecting its specific effects on the various cell types involved in tissue homeostasis and repair, including stem cells, endothelial cells, and fibroblasts. nih.gov This could lead to the development of therapies that selectively promote the beneficial, pro-reparative functions of C5a signaling while inhibiting its detrimental, pro-inflammatory effects.

Q & A

Q. How does C5a regulate transcriptional networks in cancer-associated inflammation?

- Methodological Answer : Perform RNA-seq on C5a-treated tumor-associated macrophages (TAMs) to identify upregulated genes (e.g., PD-L1, ARG1). Use chromatin immunoprecipitation (ChIP) to map C5aR1-driven transcription factor binding (e.g., NF-κB, STAT3). In xenograft models, compare tumor growth in C5aR1⁻/⁻ vs. wild-type hosts and analyze immune infiltrates via CyTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.